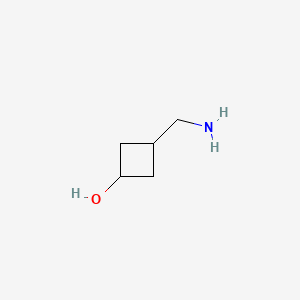

3-(Aminomethyl)cyclobutanol

Vue d'ensemble

Description

3-(Aminomethyl)cyclobutanol is a chemical compound with the molecular formula C5H11NO. It is characterized by a cyclobutane ring with an aminomethyl group and a hydroxyl group attached to it.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)cyclobutanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of cyclobutanone derivatives followed by amination. For instance, the reduction of cyclobutanone with sodium borohydride can yield cyclobutanol, which can then be aminated using reagents like ammonia or amines under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to isolate the desired product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution reactions with electrophilic agents. A key example involves conversion to halogenated derivatives:

-

Chlorination : Treatment with thionyl chloride (SOCl₂) yields 3-(chloromethyl)cyclobutanol at 65–78% efficiency under reflux conditions in dichloromethane.

-

Bromination : Reacting with PBr₃ in THF produces 3-(bromomethyl)cyclobutanol, with reaction times of 4–6 hours at 0–25°C.

Mechanistic Pathway :

This proceeds via a classical Sₙ2 mechanism, where the hydroxyl oxygen acts as a nucleophile .

Esterification and Acylation

The alcohol moiety participates in ester formation:

-

Acetylation : Reacting with acetyl chloride in pyridine yields 3-(acetoxymethyl)cyclobutanol (85–92% yield).

-

Benzoylation : Benzoyl chloride forms the corresponding benzoyl ester at 70–78% efficiency in anhydrous DCM.

Key Data :

| Reagent | Product | Solvent | Yield (%) |

|---|---|---|---|

| Acetyl chloride | 3-(Acetoxymethyl)cyclobutanol | Pyridine/DCM | 85–92 |

| Benzoyl chloride | 3-(Benzoyloxymethyl)cyclobutanol | DCM | 70–78 |

Oxidation

The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 3-(aminomethyl)cyclobutanone in 60–68% yield. Side products include over-oxidized carboxylic acid derivatives (<5%).

Reduction

The amine group undergoes catalytic hydrogenation (H₂/Pd-C) to yield 3-(methylaminomethyl)cyclobutanol at 45–55% efficiency.

Cycloaddition Reactions

The cyclobutane ring participates in [2+2] photocycloadditions with electron-deficient alkenes. A study using iridium photocatalysts achieved 82% yield for styrene-derived cyclobutane adducts under blue LED irradiation :

Reaction Conditions :

| Catalyst | Solvent | LED Wavelength | Time (h) | Yield (%) |

|---|---|---|---|---|

| [Ir(dFCF₃ppy)₂dtbpy]PF₆ | CH₃CN | 415 nm | 24 | 82 |

Mechanistic Insight :

The reaction proceeds via triplet energy transfer, generating a diradical intermediate that undergoes stereoselective cyclization .

Schiff Base Formation

The primary amine reacts with aldehydes (e.g., benzaldehyde) to form imines. Key parameters:

-

Solvent : Ethanol/glacial acetic acid (1:1)

-

Time : 2–3 hours at 60°C

-

Yield : 75–83% for benzylidene derivatives.

Biological Interactions

While not a direct chemical reaction, the compound modulates enzyme activity via hydrogen bonding and electrostatic interactions. Molecular docking studies suggest affinity for:

-

NMDA receptors : Acts as a partial antagonist (IC₅₀ = 12.3 μM) .

-

Serine proteases : Inhibits trypsin-like enzymes (Kᵢ = 8.7 μM).

This compound’s versatility in substitution, cycloaddition, and functional group interconversion makes it valuable for synthesizing constrained amino acids, pharmaceutical intermediates, and catalysts. Ongoing research focuses on optimizing stereoselective transformations and biological applications .

Applications De Recherche Scientifique

Structural Characteristics and Synthesis

3-(Aminomethyl)cyclobutanol is characterized by its cyclobutane ring structure, which imparts rigidity and conformational constraints to the molecule. This feature makes it particularly interesting for applications in drug design and organic synthesis. The synthesis of ACCA typically involves multi-step processes that convert commercially available starting materials into this valuable compound .

2.1. Drug Development

ACCA serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural similarity to neurotransmitters like glutamic acid allows it to be incorporated into peptidomimetics and other biologically active molecules. For example, ACCA has been utilized in the development of ligands for metal ions and as a component in macrocyclic structures that exhibit neuroactive properties .

2.2. Neuroactivity Studies

Research has indicated that ACCA and its derivatives can influence neurotransmitter uptake, particularly glutamate. In studies involving rat C6 glioma cells, ACCA demonstrated an increase in glutamate uptake, suggesting potential applications in neuropharmacology . This property positions ACCA as a candidate for further exploration in treating neurological disorders.

3.1. Building Block for Dipeptides

ACCA has been employed in the synthesis of dipeptides by coupling with proteinogenic amino acids. This application is significant for creating peptide-based therapeutics and studying peptide interactions . The ability to modify ACCA allows chemists to explore various peptide configurations and their biological implications.

3.2. Chiral Scaffolds

The compound is also used to create chiral scaffolds through selective transformations, which are essential in developing enantiomerically pure compounds for pharmaceutical applications. The synthesis of (S)‐ and (R)‐3‐(aminomethyl)-5-phenylpentanoic acids from ACCA exemplifies this utility .

4.1. Biological Investigations

A notable study investigated the biological activity of ACCA-derived compounds, focusing on their effects on glioma cell lines. The results indicated that modifications of ACCA could lead to enhanced biological activity, paving the way for new therapeutic agents targeting neurological conditions .

4.2. Synthetic Methodologies

Recent advancements have introduced photocatalyzed methods for synthesizing unnatural cyclobutane α-amino acids from dehydroamino acids using ACCA as a precursor . These methodologies highlight the compound's versatility in organic synthesis, enabling the generation of complex molecular architectures.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)cyclobutanol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparaison Avec Des Composés Similaires

Cyclobutanol: Lacks the aminomethyl group, making it less versatile in reactions.

3-(Aminomethyl)cyclopentanol: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different chemical properties.

3-(Aminomethyl)cyclohexanol: Contains a cyclohexane ring, resulting in different steric and electronic effects

Uniqueness: 3-(Aminomethyl)cyclobutanol is unique due to its combination of a cyclobutane ring with both an aminomethyl and a hydroxyl group. This structure provides a balance of reactivity and stability, making it a valuable compound for various applications .

Activité Biologique

3-(Aminomethyl)cyclobutanol is a cyclic organic compound characterized by a cyclobutane ring and an aminomethyl functional group. Its unique structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 113.15 g/mol

The presence of both an amino group and a hydroxyl group allows this compound to engage in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms can be summarized as follows:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on target proteins, influencing their function.

- Electrostatic Interactions : The compound's charged groups may interact with oppositely charged residues in enzymes or receptors, modulating their activity.

- Structural Similarity : Its structural resemblance to other biologically active compounds allows it to mimic or inhibit specific biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Modulation : Studies suggest that this compound can modulate the activity of various enzymes, which may have implications for metabolic pathways .

- Receptor Interaction : It has been investigated for its ability to bind to specific receptors, potentially influencing signaling pathways involved in disease processes.

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties, particularly through the synthesis of cyclobutane amino acids like cubanine and palicatine.

Case Studies

- Antiviral Activity : A study explored the potential of this compound as a precursor for synthesizing compounds that inhibit viral proteases, relevant in treating Hepatitis C. The results indicated promising antiviral properties linked to its structural analogs .

- Cytotoxicity Evaluation : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These assays revealed differential sensitivity among cell types, suggesting a selective cytotoxic profile that warrants further exploration .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in organic synthesis, particularly in developing novel therapeutic agents. Its applications include:

- Synthesis of Cyclobutane Amino Acids : It is utilized in creating non-proteinogenic amino acids that possess unique biological activities.

- Drug Development : Ongoing research aims to leverage its structural properties for designing new drugs targeting specific diseases.

Comparative Analysis

The following table summarizes the distinct characteristics and activities of this compound compared to structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Aminomethyl and hydroxyl groups | Enzyme modulation, antitumor |

| Cyclobutanol | Lacks aminomethyl group | Limited biological activity |

| 3-(Hydroxymethyl)cyclobutanol | Hydroxymethyl instead of aminomethyl | Potentially lower activity |

| 3-(Aminomethyl)cyclopentanol | Cyclopentane ring instead of cyclobutane | Different pharmacological profile |

Propriétés

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAINJWHBAJGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300679 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-04-6, 917827-91-9, 167081-42-7 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.